molecular formula C16H14N2O2 B10845147 6,7-Dimethoxy-3-pyridin-4-yl-quinoline

6,7-Dimethoxy-3-pyridin-4-yl-quinoline

Cat. No.: B10845147
M. Wt: 266.29 g/mol
InChI Key: GDUOSVIOUNAARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-3-pyridin-4-yl-quinoline is a synthetically produced small molecule with the molecular formula C16H14N2O2 and an average molecular mass of 266.30 g/mol . This compound features a quinoline core, a privileged scaffold in medicinal chemistry known for its versatile pharmacological potential, particularly in oncology research . The specific substitution pattern with dimethoxy groups at the 6 and 7 positions, along with a pyridin-4-yl group at the 3-position, defines its unique structural and potential interaction properties with biological targets. Quinoline derivatives are of significant research interest for their role in combating multidrug resistance (MDR) in cancer therapy. Compounds based on the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold have been identified as potent inhibitors of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter whose overexpression is a major mechanism of chemotherapeutic drug efflux in tumor cells . Furthermore, structurally related 6,7-dimethoxy-4-anilinoquinoline derivatives have been designed, synthesized, and characterized as potent and selective inhibitors of the tyrosine kinase c-Met . The c-Met/HGF signaling pathway, when deregulated, is a key driver in tumorigenesis, metastasis, and acquired drug resistance across various human cancers . The 6,7-dimethoxyquinoline moiety is a key structural feature found in established c-Met inhibitors, underscoring its value in early-stage drug discovery for targeted cancer therapies . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for conducting a comprehensive risk assessment and adhering to all local safety guidelines before handling.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

6,7-dimethoxy-3-pyridin-4-ylquinoline

InChI

InChI=1S/C16H14N2O2/c1-19-15-8-12-7-13(11-3-5-17-6-4-11)10-18-14(12)9-16(15)20-2/h3-10H,1-2H3

InChI Key

GDUOSVIOUNAARR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1OC)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Core Quinoline Synthesis via Friedländer Condensation

The Friedländer condensation remains a cornerstone for constructing the quinoline scaffold. In one approach, 3,4-dimethoxyaniline undergoes cyclization with ethyl acetoacetate under acidic conditions to yield 6,7-dimethoxyquinoline. A patent (CN110845410A) details a one-pot method starting from 3,4-dimethoxyphenethylamine, employing formylation reagents (e.g., ethyl formate) and oxalyl chloride to generate 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, which is subsequently aromatized using phosphotungstic acid . This method achieves yields >75% with purity ≥99.0%, highlighting its industrial scalability .

Key reaction parameters:

  • Temperature : 60–100°C

  • Catalyst : Phosphotungstic acid (0.5–1.5 equiv)

  • Solvent : Isopropanol or dichloromethane

Introduction of the pyridin-4-yl group at the C3 position is efficiently accomplished via Suzuki-Miyaura coupling. Source describes a protocol where 3-bromo-6,7-dimethoxyquinoline reacts with 4-pyridinylboronic acid in the presence of Pd₂(dba)₃ and tricyclohexylphosphine (PCy₃). The reaction proceeds in a dioxane/water mixture with K₃PO₄ as base, achieving 57–78% yields .

Optimized Conditions :

ParameterValue
CatalystPd₂(dba)₃ (2 mol%)
LigandPCy₃ (4.8 mol%)
Temperature100°C
Time18 hours
Solvent SystemDioxane:H₂O (3:1)

This method’s efficacy is attributed to the electron-rich quinoline core, which enhances oxidative addition kinetics . Post-reaction purification via silica gel chromatography ensures >95% purity.

Nucleophilic Aromatic Substitution

Alternative routes employ nucleophilic displacement of halogenated intermediates. For instance, 4-chloro-6,7-dimethoxyquinoline reacts with 4-aminopyridine in isopropanol under reflux (5 hours), yielding the target compound after column chromatography (CH₂Cl₂/CH₃OH eluent) . While less efficient than cross-coupling (yields: 50–65%), this method avoids precious metal catalysts, reducing costs .

Critical Considerations :

  • Leaving Group Reactivity : Chlorine > bromine due to steric and electronic effects.

  • Base Selection : K₂CO₃ or Cs₂CO₃ enhances nucleophilicity of pyridine derivatives.

Intramolecular Friedel-Crafts Acylation

A novel approach (Scirp.org, 2013) involves intramolecular cyclization of 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acids using polyphosphoric acid (PPA) . Although primarily used for benzooxepinoquinolinones, this method’s adaptability was demonstrated by substituting phenoxymethyl groups with pyridinyl motifs, achieving 70–85% yields under mild conditions (110–140°C, 1 hour) .

Advantages :

  • Catalyst Reusability : PPA can be recovered post-reaction.

  • Functional Group Tolerance : Compatible with electron-deficient pyridines.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost EfficiencyScalability
Friedländer Condensation75–8599.0HighIndustrial
Suzuki-Miyaura Coupling57–7895–99ModerateLab-scale
Nucleophilic Substitution50–6590–95LowPilot-scale
Friedel-Crafts Acylation70–8598–99ModerateLab-scale

The Friedländer method excels in scalability, whereas Suzuki-Miyaura coupling offers superior regioselectivity. Nucleophilic substitution, though lower yielding, remains valuable for small-scale syntheses.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 8.51 (d, J = 5.1 Hz, 2H, pyridine-H), 7.89 (s, 1H, H-5), 7.32 (s, 1H, H-8), 4.02 (s, 6H, OCH₃) .

  • HRMS : [M+H]⁺ calcd. for C₁₆H₁₅N₂O₂: 283.1083; found: 283.1087 .

XRD Crystallography : Confirms planar quinoline-pyridine geometry with dihedral angle <5° .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-pyridin-4-yl-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like sodium borohydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can introduce various functional groups at the methoxy positions.

Scientific Research Applications

6,7-Dimethoxy-3-pyridin-4-yl-quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-pyridin-4-yl-quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular functions. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 6,7-Dimethoxy-3-pyridin-4-yl-quinoline with key analogs:

Table 1: Structural and Functional Comparison of 6,7-Dimethoxyquinoline Derivatives

Compound Name Substituent at Position 3 Substituent at Position 4 Molecular Weight (g/mol) Notable Properties/Activities
This compound Pyridin-4-yl H Not reported Potential PDGFRB kinase inhibition
6,7-Dimethoxy-3-thiophen-2-yl-quinoline Thiophen-2-yl H Not reported Structural analog with heteroaromatic substitution
6,7-Dimethoxy-4-(4-phenylmethoxyphenoxy)quinoline H 4-Phenylmethoxyphenoxy 387.43 Studied for bioactivity (Kubo et al., 2003)
6,7-Dimethoxy-4-nitro-3-(6-nitro-1,3-benzodioxol-5-yl)quinoline 6-Nitro-1,3-benzodioxol-5-yl Nitro 399.31 Nitro groups enhance electron-withdrawing effects; studied in medicinal chemistry
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline H 4-Aminophenoxy Not reported High structural similarity (0.93) to target compound

Key Observations :

Substituent Effects on Activity: The pyridin-4-yl group at position 3 (target compound) may enhance interactions with kinase domains compared to thiophen-2-yl or nitro-substituted analogs .

Physicochemical Properties: Methoxy groups at positions 6 and 7 contribute to planarity and intramolecular interactions (e.g., C–H⋯Cl in 4-chloro-6,7-dimethoxyquinoline), influencing solubility and crystallinity . Nitro groups (e.g., in compound) introduce electron-withdrawing effects, altering reactivity and stability .

Synthetic Flexibility: Position 4 is a common site for functionalization via nucleophilic substitution (e.g., reaction with anilines in isopropanol) .

Q & A

Q. What are the common synthetic routes for preparing 6,7-dimethoxy-3-pyridin-4-yl-quinoline?

The synthesis typically involves nucleophilic substitution reactions. For example, 4-chloro-6,7-dimethoxyquinoline reacts with pyridinone derivatives under basic conditions (e.g., potassium carbonate in DMSO or methanol) to form the ether linkage . Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate (CAS 26893-14-1) is a key intermediate, enabling further derivatization via ester hydrolysis or substitution reactions . Purification often involves column chromatography or recrystallization, with yields dependent on solvent choice (polar aprotic solvents like DMSO enhance reactivity) .

Q. How is the compound characterized structurally and chemically?

  • NMR spectroscopy : Methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm) are diagnostic. For example, 1H NMR of similar quinoline derivatives shows distinct splitting patterns for the pyridinone and quinoline moieties .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 298.29 for C16H14N2O4) .
  • X-ray crystallography : Used to resolve stereochemistry in complex derivatives, though not explicitly reported for this compound .

Q. What are the primary biological activities reported for this compound?

The quinoline core and methoxy groups confer potential as an enzyme inhibitor or receptor modulator. For instance, structurally similar compounds exhibit antimicrobial activity (MIC ≤ 1 µg/mL against S. aureus) and anticancer properties (IC50 ~10 µM in HepG2 cells) . However, activity varies with substituents: pyridinone derivatives may enhance binding to ATP-binding pockets in kinases .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

  • Solvent selection : Polar aprotic solvents (DMSO, DMF) improve solubility of intermediates, while methanol facilitates precipitation of pure products .
  • Catalyst screening : Transition metals (e.g., Pd(OAc)2) enhance cross-coupling reactions for aryl-substituted derivatives, as seen in Suzuki-Miyaura reactions for analogous quinolines .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during nucleophilic substitution .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or stereochemical factors:

  • Assay variability : Test solubility in DMSO (common solvent) and confirm cell line viability under treatment conditions. For example, cytotoxicity in E. coli vs. mammalian cells can differ due to membrane permeability .
  • Stereochemistry : Chiral centers in pyrrolidine or pyridinone substituents (e.g., 3R-configuration in ) significantly impact binding affinity. Use enantioselective synthesis or chiral HPLC to isolate active isomers .

Q. What strategies address poor aqueous solubility in in vivo studies?

  • Prodrug design : Convert carboxylic acid groups (e.g., in 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid) to esters or amides for improved bioavailability .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles, as demonstrated for related quinoline antimalarials .

Q. How to design analogs to improve metabolic stability?

  • Replace labile groups : Substitute methoxy groups with trifluoromethyl or halogen atoms to resist demethylation .
  • Cytochrome P450 profiling : Use in silico tools (e.g., SwissADME) to predict metabolic hotspots and modify vulnerable sites .

Methodological Considerations

Q. How to validate target engagement in enzyme inhibition assays?

  • Competitive binding assays : Use fluorescent probes (e.g., ATP-competitive inhibitors in kinase studies) with IC50 shift analysis .
  • X-ray co-crystallography : Resolve ligand-protein complexes to confirm binding modes, as done for quinoline-based kinase inhibitors .

Q. What computational tools are suitable for structure-activity relationship (SAR) studies?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding poses against targets like topoisomerase II or EGFR .
  • QSAR modeling : Train models using descriptors (e.g., logP, polar surface area) from PubChem data to prioritize synthetic targets .

Q. How to troubleshoot low purity in final products?

  • Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients (e.g., 30–70% acetonitrile over 20 minutes) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water for polar derivatives) to remove unreacted starting materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.